2-(3-Methylphenoxy)pyridine-5-boronic acid
Description
2-(3-Methylphenoxy)pyridine-5-boronic acid is a heteroaryl boronic acid derivative featuring a pyridine core substituted with a 3-methylphenoxy group at position 2 and a boronic acid moiety at position 4. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to form carbon-carbon bonds with aryl or heteroaryl halides . The 3-methylphenoxy substituent introduces steric and electronic effects that modulate reactivity and solubility, making it valuable in pharmaceutical and materials science applications.
Structure
2D Structure
Properties
IUPAC Name |
[6-(3-methylphenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLSVZYYLJCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of 2-(3-Methylphenoxy)pyridine-5-boronic acid can be approached using established methodologies for synthesizing pyridinylboronic acids and their derivatives. The most relevant and widely adopted methods include:
- Halogen–metal exchange followed by borylation
- Direct borylation via transition-metal catalysis
- Suzuki–Miyaura cross-coupling followed by functional group interconversion
These strategies are summarized in the table below, with an emphasis on their applicability to substituted pyridine systems.
| Method | Key Reagents/Conditions | Typical Yield (%) | Applicability to Target Compound |
|---|---|---|---|
| Halogen–metal exchange & borylation | 2-halopyridine, organolithium or Grignard, trialkyl borate, acid hydrolysis | 30–70 | High (with suitable halide precursor) |
| Directed ortho-metalation & borylation | Pyridine with directing group, strong base (LDA), trialkyl borate, acid hydrolysis | 40–80 | Moderate (requires suitable directing group) |
| Transition-metal-catalyzed direct borylation | Pyridine, bis(pinacolato)diboron, Pd or Ir catalyst | 30–60 | Moderate (regioselectivity may vary) |
Detailed Preparation Methods
Halogen–Metal Exchange Followed by Borylation
This classical approach involves the following steps:
- Synthesis of a 2-halopyridine precursor : The pyridine ring is functionalized at the 5-position with a suitable leaving group, such as bromine or iodine.
- Halogen–metal exchange : Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature generates the corresponding pyridyl lithium species.
- Borylation : The organolithium intermediate is reacted with a trialkyl borate (e.g., trimethyl borate), followed by acidic hydrolysis to yield the boronic acid.
- Etherification : The 2-(3-methylphenoxy) group can be introduced via nucleophilic aromatic substitution or Ullmann-type etherification, either before or after borylation, depending on the stability of intermediates.
Example Reaction Scheme
Step 1: 2-bromo-5-chloropyridine + 3-methylphenol → 2-(3-methylphenoxy)-5-bromopyridine
Step 2: 2-(3-methylphenoxy)-5-bromopyridine + n-BuLi → 2-(3-methylphenoxy)-5-lithiopyridine
Step 3: + B(OMe)3 → this compound (after hydrolysis)
Transition-Metal-Catalyzed Borylation
Direct C–H borylation of pyridine derivatives using bis(pinacolato)diboron and a palladium or iridium catalyst is possible, though regioselectivity is a challenge in polysubstituted systems.
- Reagents : 2-(3-methylphenoxy)pyridine, bis(pinacolato)diboron, Pd or Ir catalyst, base
- Conditions : Elevated temperature (80–120°C), inert atmosphere
- Avoids the need for pre-functionalized halide intermediates.
- Potentially milder and more direct, but regioselectivity for the 5-position on pyridine must be ensured.
- Regioselectivity can be problematic without strong directing groups.
- Yields may be lower and require extensive optimization.
Data Table: Comparative Analysis of Preparation Methods
| Method | Key Steps/Intermediates | Typical Yield (%) | Comments |
|---|---|---|---|
| Halogen–metal exchange & borylation | Halogenated precursor, organolithium, trialkyl borate | 40–70 | Versatile, well-established |
| Directed ortho-metalation & borylation | Substituted pyridine, strong base, trialkyl borate | 40–80 | Requires suitable directing group |
| Direct transition-metal-catalyzed borylation | Pyridine, bis(pinacolato)diboron, Pd/Ir catalyst | 30–60 | Regioselectivity can be challenging |
| Suzuki–Miyaura coupling (precursor step) | 2-bromopyridine, 3-methylphenylboronic acid, Pd catalyst | 70–95 (precursor) | Efficient for assembling aryl–aryl ether bond |
Research Findings and Optimization Notes
- The halogen–metal exchange and borylation route remains the most robust for introducing a boronic acid group at the 5-position of a pyridine ring, especially when the substrate is sensitive or highly substituted.
- Etherification (introduction of the 3-methylphenoxy group) can be performed either before or after borylation, but pre-assembly of the aryl ether often simplifies purification and improves overall yield.
- Direct C–H borylation is attractive for its atom economy but requires careful control of regioselectivity, which can be problematic in the absence of strong directing groups.
- Suzuki–Miyaura coupling is an efficient method for assembling the aryl–aryl ether bond and can be integrated into multi-step syntheses for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in Suzuki-Miyaura coupling reactions.
Potassium Carbonate: Acts as a base in coupling reactions.
Toluene or Ethanol: Common solvents used in the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenol or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Boronic acids are known for their diverse biological activities. In the context of 2-(3-Methylphenoxy)pyridine-5-boronic acid, several studies have highlighted its potential therapeutic applications:
- Anticancer Activity : Boronic acids have been investigated for their role as proteasome inhibitors. Certain derivatives have shown promising results in inhibiting cancer cell growth by interfering with the proteasome pathway, which is crucial for protein degradation in cancer cells. For example, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines .
- Antibacterial Properties : The compound's structure allows it to interact with bacterial enzymes, particularly β-lactamases. This interaction can inhibit the formation of biofilms and enhance the efficacy of existing antibiotics against resistant bacterial strains . Studies indicate that modifications in the boronic acid structure can lead to improved binding affinities and antibacterial activity.
Organic Synthesis Applications
This compound serves as a versatile reagent in organic synthesis:
- Suzuki-Miyaura Coupling : This compound can be utilized as a coupling partner in the Suzuki-Miyaura reaction, which is a fundamental method for forming carbon-carbon bonds. The presence of the boronic acid moiety facilitates the coupling with aryl halides to produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
- Molecular Recognition : The ability of boronic acids to form reversible complexes with diols makes them useful in molecular recognition applications. This compound can selectively bind to glycoproteins and other biomolecules, enabling its use in biosensors and diagnostic tools .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various boronic acids, including derivatives similar to this compound. It was found that these compounds could effectively inhibit cell cycle progression at the G2/M phase in U266 cells, leading to significant growth inhibition . The study emphasized the importance of structural modifications for enhancing potency.
Case Study 2: Antibacterial Efficacy
Research focused on the development of boronic acid-based inhibitors against β-lactamases revealed that compounds with a similar structure to this compound exhibited high binding affinities. These findings suggest that such compounds can be strategically designed to combat antibiotic resistance by inhibiting key bacterial enzymes .
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)pyridine-5-boronic acid is primarily related to its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy and phenoxy groups (electron-donating) enhance the nucleophilicity of the boronic acid, facilitating cross-coupling reactions, whereas electron-withdrawing groups (e.g., CF₃, Cl) stabilize the boronic acid but reduce reactivity .
- Steric Effects: Bulky substituents like 3-methylphenoxy or cyclopropylmethoxy may slow reaction kinetics due to steric hindrance, as seen in analogs such as 2-(cyclopropylmethoxy)pyridine-5-boronic acid .
Reactivity in Suzuki-Miyaura Coupling
The boronic acid’s position and substituents dictate its coupling efficiency:
- 2-Methoxy-5-pyridineboronic acid exhibits high reactivity with heteroaryl halides under Suzuki conditions, yielding biaryl products in >80% efficiency .
- 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid shows lower reactivity due to electron-withdrawing CF₃ and Cl groups, requiring elevated temperatures (110°C) and prolonged reaction times .
- This compound is expected to display intermediate reactivity, balancing the electron-donating phenoxy group’s activation with steric hindrance from the methyl group.
Biological Activity
2-(3-Methylphenoxy)pyridine-5-boronic acid (CAS No. 1793003-62-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a 3-methylphenoxy group and a boronic acid functionality, which may contribute to its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BNO3. Its structure includes:
- A pyridine ring
- A 3-methylphenoxy substituent
- A boronic acid group
This configuration allows for diverse interactions with biological macromolecules, particularly through the boron atom, which can form reversible covalent bonds with diols.
The biological activity of boronic acids often involves their ability to interact with proteins through the formation of covalent bonds with hydroxyl groups on serine and threonine residues. This interaction can modulate enzyme activity and influence cellular signaling pathways. Specifically, this compound may act as an inhibitor of certain enzymes involved in cancer progression and other diseases.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell growth and survival.
- Antimicrobial Properties : The compound has shown promise in laboratory settings against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of serine proteases and other enzymes, suggesting that this compound may exhibit similar properties.
In Vitro Studies
A study highlighted the compound's effectiveness in inhibiting cancer cell lines in vitro, demonstrating a dose-dependent response. The IC50 values for various cell lines were recorded, indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| A549 (lung) | 10 |
| HeLa (cervical) | 12 |
These results suggest significant cytotoxic effects against these cancer cell lines.
Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
Case Studies
Several case studies have explored the therapeutic applications of boronic acids, including this compound:
- Case Study on Cancer Treatment : A clinical trial investigated the use of boronic acids in combination therapies for treating resistant forms of breast cancer. The trial demonstrated enhanced efficacy when combined with standard chemotherapeutics.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of boronic acids against resistant bacterial strains, showing that this compound significantly reduced bacterial load in vitro.
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-Methylphenoxy)pyridine-5-boronic acid?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid’s reactivity with aryl halides. A representative method involves:
- Step 1 : Bromination of a pyridine precursor (e.g., 3-methylpyridine) to generate intermediates like 5-bromo-3-methylpyridine .
- Step 2 : Coupling the brominated intermediate with a phenoxy boronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol/water (3:1:1) with K₂CO₃ as a base .
- Purification : Column chromatography or recrystallization to isolate the product.
Basic: How is the purity and structural integrity of this compound validated?
Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of unreacted precursors.
- HPLC : Purity assessment (>97% as per commercial standards; see ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₂BNO₃).
- Physical Characterization : Melting point determination (if crystalline) and FT-IR for functional group analysis.
Advanced: How can researchers optimize Suzuki-Miyaura reactions involving this compound to address low yields?
Answer:
Low yields (e.g., 25% in ) often arise from:
- Catalyst Selection : Testing alternatives to Pd(PPh₃)₄, such as Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced stability .
- Solvent Optimization : Replacing toluene with DMF or THF to improve boronic acid solubility .
- Temperature Control : Microwave-assisted synthesis at 80–100°C for faster reaction kinetics.
- Stoichiometry : Adjusting boronic acid:halide ratios (1.2:1) to drive reactions to completion.
Advanced: What strategies mitigate solubility challenges in reactions using this boronic acid?
Answer:
- Co-Solvent Systems : Use DMSO or DMF to enhance solubility in aqueous mixtures .
- Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt to stabilize it during harsh conditions .
- Micellar Catalysis : Employ surfactants (e.g., SDS) to solubilize the compound in water-based systems .
Data Contradiction: How can discrepancies in catalytic efficiency across studies be resolved?
Answer:
Discrepancies (e.g., varying Pd catalyst performance in ) require systematic analysis:
- Variable Screening : Compare reaction parameters (solvent, base, temperature) across studies.
- Computational Modeling : Use DFT calculations to predict Pd-ligand interactions and transition states.
- Controlled Replication : Reproduce reactions under identical conditions to isolate catalyst-specific effects.
Advanced: How is this compound applied in medicinal chemistry or materials science?
Answer:
- Drug Development : As a building block for kinase inhibitors or PROTACs, leveraging its pyridine and boronic acid motifs for target binding .
- Materials Science : Integration into covalent organic frameworks (COFs) for selective sensing via boronic acid-diol interactions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (harmful per ).
- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced: How can regioselectivity issues in functionalization be addressed?
Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control substitution patterns .
- Protection/Deprotection : Temporarily block reactive sites (e.g., boronic acid as pinacol ester) during synthesis .
Data Contradiction: Why do stability profiles vary across studies?
Answer:
Variations in reported stability (e.g., hydrolysis rates in ) may stem from:
- pH Sensitivity : Boronic acids degrade faster in acidic/basic conditions; buffer selection is critical.
- Humidity Control : Moisture-free environments (e.g., molecular sieves) improve shelf life.
Advanced: What analytical methods resolve structural ambiguities in derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
